

how is Zhan Catalyst-1B synthesized

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Compound Focus: Zhan Catalyst-1B

CAS No.: 918870-76-5

Cat. No.: S6609673

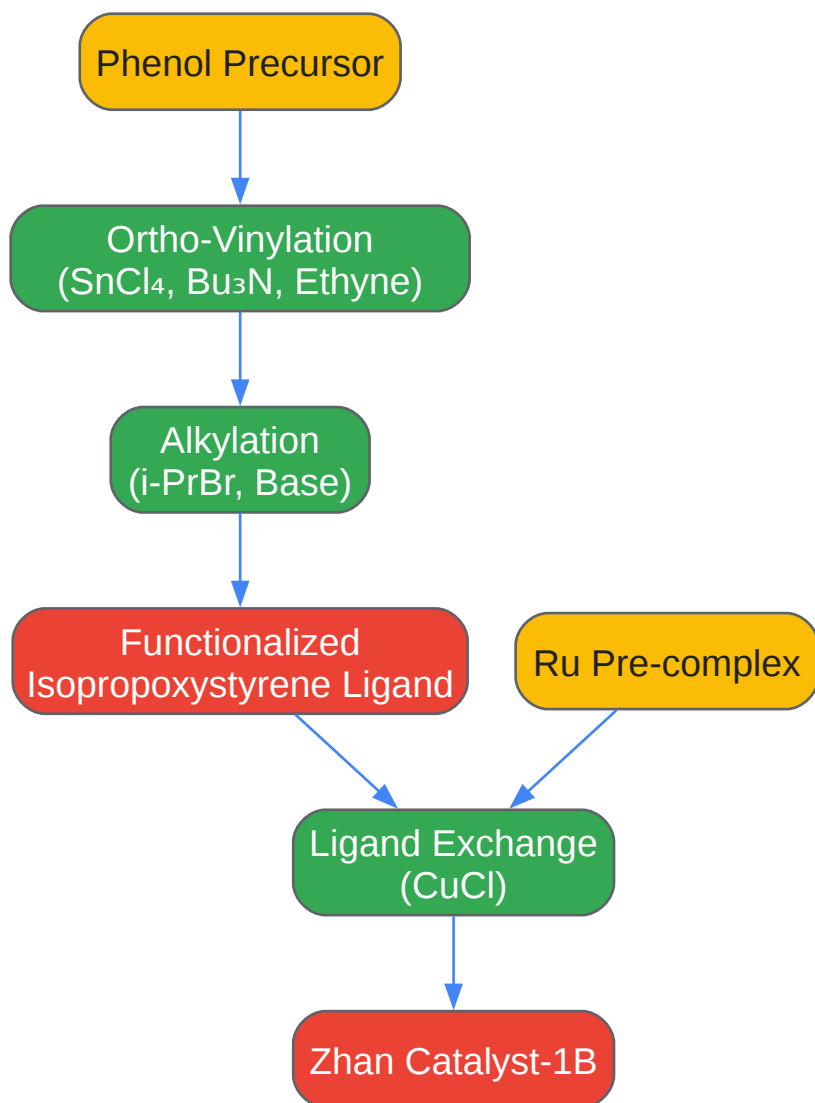
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Synthesis of Zhan Catalyst-1B

Zhan Catalyst-1B belongs to a class of **electron-withdrawing group (EWG)-activated Hoveyda-Grubbs catalysts** [1]. Its synthesis builds upon the established Hoveyda-Grubbs catalyst structure by incorporating a **dimethylsulfonamide group** para to the chelating isopropoxy group on the benzylidene ligand [2] [1]. This EWG enhances catalyst activity by weakening the Ru–O bond, facilitating faster initiation [1].

The general synthesis involves reacting a ruthenium pre-complex with a specially designed **isopropoxystyrene ligand** containing the electron-withdrawing sulfonamide group [2]. The key step in preparing this ligand is an **ortho-vinylation of a phenol precursor** using conditions proposed by Masahiko Yamaguchi (1998), involving SnCl_4 and Bu_3N with ethyne to generate an active stannylacetylene species for C–C bond formation [2]. The phenol is then alkylated using $i\text{-PrBr}$ and a base [2].

The following diagram illustrates the logical relationship and key stages in the synthesis of the catalyst.



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Technical Data and Properties

This table consolidates the essential technical information for **Zhan Catalyst-1B**.

Property	Specification
IUPAC Name	Dichloro(1,3-bis(2,4,6-trimethylphenyl)-2-imidazolidinylidene)((5-((dimethylamino)sulfonyl)-2-(1-methylethoxy-O)phenyl)methylene-C)ruthenium(II) [2] [3]

Property	Specification
Molecular Formula	C ₃₃ H ₄₃ Cl ₂ N ₃ O ₃ RuS [2] [4] [3]
Molecular Weight	733.75 g·mol ⁻¹ [2] [4] [5]
CAS Number	918870-76-5 [4] [3] [5]
Appearance	Green solid [2]
MDL Number	MFCD08459353 [4] [3] [6]
Storage	4°C, stored under nitrogen [4]
Purity	≥95% [4] [6]

Mechanism and Role of the Electron-Withdrawing Group

The dimethylsulfonamide group is a strong electron-withdrawing group with a Hammett constant (σ_{para}) of 0.65 [1]. Its role is to **decrease electron density on the oxygen atom** of the chelating isopropoxy fragment, thereby **weakening the Ru–O bond** [1]. This design has two critical effects:

- **Promotes faster catalyst initiation** by facilitating dissociation of the chelating ether.
- **Helps prevent the catalyst from re-entering an inactive "sleeping" state** via the boomerang mechanism [1].

Commercial Availability and Handling

Zhan Catalyst-1B is available from several chemical suppliers for research purposes [4] [5] [6]. It is typically sold as a powder in quantities from 100 mg upwards [4] [5]. Key handling notes include:

- **Hazard Statements:** H302, H315, H319, H335 (Harmful if swallowed, causes skin and serious eye irritation, may cause respiratory irritation) [4].

- **Precautions:** Use appropriate PPE, handle in a well-ventilated area, and avoid contact with incompatible materials [5].

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References

1. Nitro and Other Electron Withdrawing Group Activated Ruthenium... [pmc.ncbi.nlm.nih.gov]
2. Zhan catalyst [en.wikipedia.org]
3. - Zhan | C33H43Cl2N3O3RuS Catalyst 1 B [chemspider.com]
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